ethyl ({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate
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Overview
Description
ETHYL 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETATE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETATE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds . The quinazoline moiety can be synthesized via condensation reactions involving anthranilic acid derivatives and appropriate aldehydes . The final step involves the coupling of the pyrazole and quinazoline intermediates, followed by esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
INDOLE DERIVATIVES: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
IMIDAZOLE CONTAINING COMPOUNDS: Known for their broad range of chemical and biological properties.
Uniqueness
ETHYL 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETATE is unique due to its specific structural features, which combine a pyrazole ring, a quinazoline moiety, and an ethyl acetate group
Properties
Molecular Formula |
C20H23ClN4O3S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
ethyl 2-[3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C20H23ClN4O3S/c1-4-28-17(26)12-29-20-22-16-9-6-5-8-15(16)19(27)24(20)10-7-11-25-14(3)18(21)13(2)23-25/h5-6,8-9H,4,7,10-12H2,1-3H3 |
InChI Key |
UAQKDZMWAMJYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=C(C(=N3)C)Cl)C |
Origin of Product |
United States |
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